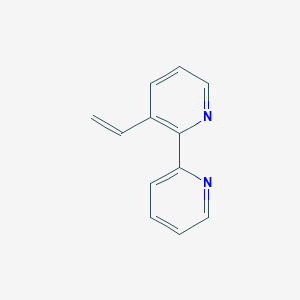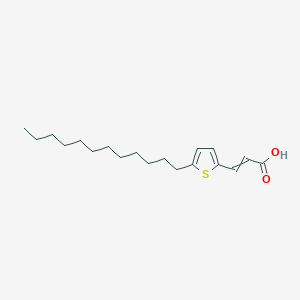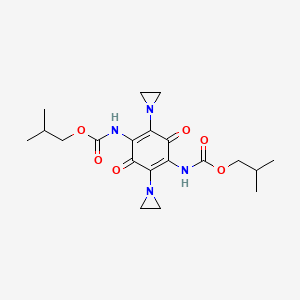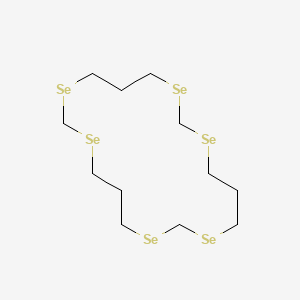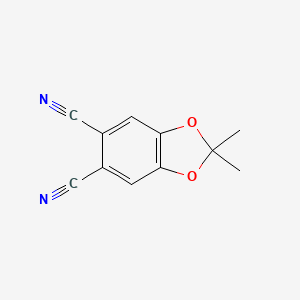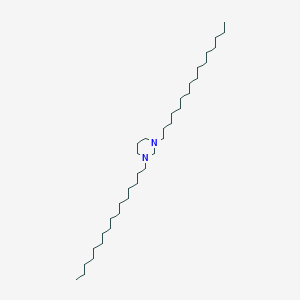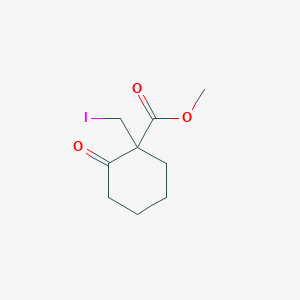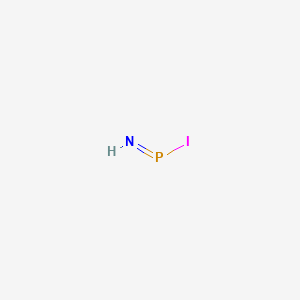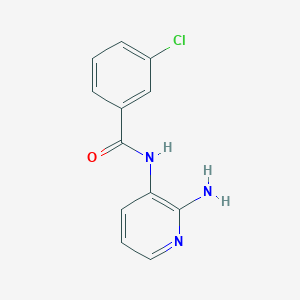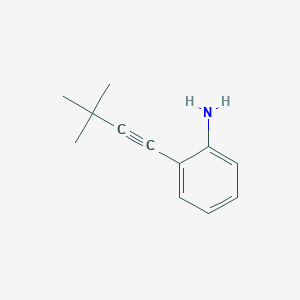
2-(3,3-Dimethylbut-1-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylbut-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N. It is characterized by the presence of an aniline group attached to a 3,3-dimethylbut-1-yn-1-yl substituent.
Méthodes De Préparation
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general synthetic route can be outlined as follows:
Starting Materials: Aniline and 3,3-dimethylbut-1-yne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 60-80°C) for several hours.
The reaction proceeds as follows:
Aniline+3,3-Dimethylbut-1-ynePd(PPh3)4,CuI, Et3Nthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts .
Analyse Des Réactions Chimiques
2-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with palladium catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(3,3-Dimethylbut-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3,3-Dimethylbut-1-yn-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparaison Avec Des Composés Similaires
2-(3,3-Dimethylbut-1-yn-1-yl)aniline can be compared with other similar compounds, such as:
2-(3,3-Dimethylbut-1-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.
2-(3,3-Dimethylbut-1-yn-1-yl)benzoic acid: Contains a carboxyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of aniline and alkyne functionalities, providing a versatile scaffold for various chemical transformations and applications .
Propriétés
Numéro CAS |
116491-51-1 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,13H2,1-3H3 |
Clé InChI |
SMULJKWKGCGBMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
